molecular formula C9H10BrNO3S B6240547 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide CAS No. 99847-74-2

4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B6240547
CAS No.: 99847-74-2
M. Wt: 292.1
InChI Key:
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Description

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoacetyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of N-methylbenzene-1-sulfonamide followed by acetylation. One common method involves the reaction of N-methylbenzene-1-sulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of 4-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide.

    Oxidation: Formation of 4-(2-bromoacetyl)-N-methylbenzoic acid.

Scientific Research Applications

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for monoamine oxidase (MAO) enzymes.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders like Parkinson’s disease.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The sulfonamide group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoacetyl)benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding affinity.

    N-Methylbenzenesulfonamide: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Methyloxazol-4-yl)benzenesulfonamide: Contains an oxazole ring instead of the bromoacetyl group, leading to different chemical properties and applications.

Uniqueness

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of both the bromoacetyl and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

CAS No.

99847-74-2

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.1

Purity

95

Origin of Product

United States

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